molecular formula C12H16O B2537794 1-(2,4-Dimethylphenyl)butan-1-one CAS No. 35031-57-3

1-(2,4-Dimethylphenyl)butan-1-one

Cat. No. B2537794
CAS RN: 35031-57-3
M. Wt: 176.259
InChI Key: SXTXIWHKFWESDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes was achieved through homocoupling of 2-chloro-1-(n-N,N-dimethylaminophenyl)ethene using zerovalent nickel complexes . Another synthesis approach involved the reaction of N,N′-Dimethyl-N-N′-bis(trimethylsilyl)urea with tert-butylchlorophenylphosphane to form derivatives with the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton . These methods indicate the versatility in synthesizing dimethylphenyl-substituted compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was determined using single crystal X-ray diffraction analysis . Similarly, the crystal structures of butyrate and 1,3-dioxane derivatives were elucidated, providing insights into the conformation and bonding of such molecules .

Chemical Reactions Analysis

The chemical reactions of related compounds involve cyclization and complexation. The title compound in one study was synthesized by cyclization of a precursor with hydrogen chloride in dried methanol . In another study, the molecular complexes of hydroxy host systems with alcohols were formed, and their structures were determined by X-ray crystallography . These reactions demonstrate the reactivity of dimethylphenyl-substituted compounds and their ability to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. The fluorescence properties of synthesized 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes were investigated, indicating potential applications in materials science . The reactivity of the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton with various metals and non-metals was explored, showing the formation of chelate complexes and disulfides . These studies highlight the importance of understanding the properties of dimethylphenyl-substituted compounds for their practical applications.

Scientific Research Applications

  • Molecular Complex Studies : Toda, Tanaka, and Mak (1985) examined molecular complexes involving compounds related to 1-(2,4-Dimethylphenyl)butan-1-one, such as 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol. Their research focused on the X-ray crystal structures of these complexes, contributing to the understanding of molecular interactions and structures in organic chemistry (Toda, Tanaka, & Mak, 1985).

  • Solvation Enthalpy in Binary Mixtures : Varfolomeev et al. (2015) explored the solvation enthalpy in binary mixtures involving butan-2-one, a compound structurally similar to 1-(2,4-Dimethylphenyl)butan-1-one. This research provides insights into the specific interactions and enthalpy changes in such mixtures, which are crucial for understanding solution chemistry and thermodynamics (Varfolomeev et al., 2015).

  • Stereochemistry of Amino-Carbonyl Compounds : Tramontini, Angiolini, Fouquey, and Jacques (1973) investigated the stereochemistry of amino-carbonyl compounds, including those structurally related to 1-(2,4-Dimethylphenyl)butan-1-one. Their work contributes to understanding the configurations and stereochemical properties of these compounds (Tramontini et al., 1973).

  • Intramolecular Oxidative Coupling : Krauss and Taylor (1991) conducted research on the intramolecular oxidative coupling of aromatic compounds, including derivatives of 1,4-bis(2,4-dimethylphenyl)butan-1-one. Their study aids in understanding the synthesis and stereochemistry of such compounds (Krauss & Taylor, 1991).

  • Chromatography and Absolute Configuration : Collina et al. (2006) researched the chromatography and absolute configuration of compounds including N,N-dimethyl-3-(2,4-dimethylphenyl)butan-1-amines. This study is relevant for understanding the chiral properties and separation techniques for such molecules (Collina et al., 2006).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTXIWHKFWESDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.